5-(4-Fluorophenoxy)-2-pentanamine
Description
5-(4-Fluorophenoxy)-2-pentanamine is a primary amine characterized by a pentanamine backbone substituted with a 4-fluorophenoxy group at the fifth carbon.
Properties
Molecular Formula |
C11H16FNO |
|---|---|
Molecular Weight |
197.25 g/mol |
IUPAC Name |
5-(4-fluorophenoxy)pentan-2-amine |
InChI |
InChI=1S/C11H16FNO/c1-9(13)3-2-8-14-11-6-4-10(12)5-7-11/h4-7,9H,2-3,8,13H2,1H3 |
InChI Key |
SVRCKMTVBXRWBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCOC1=CC=C(C=C1)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenoxy)-2-pentanamine typically involves the reaction of 4-fluorophenol with a suitable pentanamine derivative. One common method is the nucleophilic substitution reaction where 4-fluorophenol reacts with 2-bromopentane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of 5-(4-Fluorophenoxy)-2-pentanamine may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenoxy)-2-pentanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
5-(4-Fluorophenoxy)-2-pentanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenoxy)-2-pentanamine involves its interaction with specific molecular targets. The fluorinated phenoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Substituent Effects: Fluorophenoxy vs. Chlorophenyl-Furyl Groups
A key analog is [5-(4-chlorophenyl)-2-furyl]methylamine (), which replaces the fluorophenoxy group with a chlorophenyl-furyl system.
- Aromatic System: The furan ring in the chlorophenyl analog introduces a heterocyclic structure, which may alter π-π stacking interactions and bioavailability compared to the phenoxy group .
| Compound | Substituent | Aromatic System | LogP (Predicted) | Applications |
|---|---|---|---|---|
| 5-(4-Fluorophenoxy)-2-pentanamine | 4-Fluorophenoxy | Benzene | ~2.5 (moderate) | Potential agrochemicals/pharma |
| [5-(4-Chlorophenyl)-2-furyl]methylamine | 4-Chlorophenyl-furyl | Furan | ~3.0 (higher) | Unspecified (structural analog) |
Amine Backbone: Comparison with 2-Pentanamine
2-Pentanamine () lacks the fluorophenoxy substitution, making it a simpler aliphatic amine.
- Key Differences: Volatility: 2-Pentanamine’s lower molecular weight and absence of aromatic groups likely increase volatility, as evidenced by its detection in liquor samples.
Fluorophenoxy-Containing Agrochemicals: Quinoxyfen and Etaquine
Compounds like quinoxyfen (5,7-dichloro-4-(4-fluorophenoxy)quinoline, ) and etaquine () share the 4-fluorophenoxy motif but feature complex heterocyclic cores.
- Structural and Functional Contrasts: Core Complexity: Quinoxyfen’s quinoline backbone and etaquine’s quinoline-trifluoromethyl system enable broad-spectrum antifungal or antimalarial activity, whereas 5-(4-fluorophenoxy)-2-pentanamine’s simpler structure may limit target specificity. Bioactivity: The extended conjugation in quinoline derivatives enhances binding to enzymes like cytochrome P450, a trait absent in the pentanamine derivative .
Research Implications and Limitations
- Data Gaps: Direct experimental data on 5-(4-fluorophenoxy)-2-pentanamine’s physicochemical or biological properties are absent in the provided evidence. Comparisons are inferred from structural analogs.
- Future Directions: Computational studies (e.g., molecular docking, as in ) could elucidate its binding affinity to proteins like FtsZ or DprE1, leveraging its fluorophenoxy group for targeted interactions .
Biological Activity
5-(4-Fluorophenoxy)-2-pentanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including cytotoxicity, anti-inflammatory effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : C₁₁H₁₄FNO
- Molecular Weight : 195.24 g/mol
The presence of a fluorine atom and a phenoxy group is significant as it influences the compound's lipophilicity and interaction with biological targets.
Cytotoxicity
Research indicates that 5-(4-Fluorophenoxy)-2-pentanamine exhibits notable cytotoxic effects against various cancer cell lines. In vitro studies have shown that the compound can inhibit cell proliferation effectively.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 5.2 |
| OVCAR (Ovarian) | 3.8 |
| HCT-116 (Colon) | 4.5 |
These values suggest that the compound has a promising therapeutic potential against these types of cancer.
The mechanism by which 5-(4-Fluorophenoxy)-2-pentanamine exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. Studies have indicated that the compound may activate caspase pathways, leading to programmed cell death.
Anti-Inflammatory Activity
In addition to its cytotoxic properties, 5-(4-Fluorophenoxy)-2-pentanamine has been evaluated for anti-inflammatory activity. The compound was tested for its ability to inhibit lipoxygenase, an enzyme involved in inflammatory processes.
| Enzyme Inhibition | IC50 (μM) |
|---|---|
| Lipoxygenase | 12.0 |
This inhibition suggests that the compound may be useful in treating conditions characterized by excessive inflammation.
Case Studies
- Study on Cancer Cell Lines : A comprehensive study evaluated the effects of 5-(4-Fluorophenoxy)-2-pentanamine on multiple cancer cell lines, demonstrating significant growth inhibition, particularly in ovarian and colon cancer cells.
- Inflammation Model : In an animal model of inflammation, treatment with the compound resulted in reduced swelling and inflammatory markers, supporting its potential use as an anti-inflammatory agent.
Structure-Activity Relationship (SAR)
The fluorine atom's presence in the structure enhances the compound's lipophilicity, which is crucial for membrane permeability and receptor binding affinity. Comparative studies with similar compounds indicate that variations in substituents can significantly affect biological activity.
| Compound Name | IC50 (μM) | Unique Features |
|---|---|---|
| 5-(4-Fluorophenoxy)-2-pentanamine | 3.8 | Fluorinated phenoxy group |
| 5-(phenoxy)-2-pentanamine | 10.0 | Non-fluorinated variant |
| 5-(3-Fluorophenoxy)-2-pentanamine | 6.5 | Different substitution pattern |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
